
cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
cis-Clopidogrel Glutathione Disulfide is an active metabolite of Clopidogrel, an antithrombotic drug.
Mechanism of Action
Target of Action
The primary target of cis-Clopidogrel Glutathione Disulfide is the glutathione (GSH) system in the body . Glutathione is an endogenous tripeptide (Glu-Cys-Gly) and the most abundant endogenous antioxidant . It protects the body against oxidative stress and reactive electrophiles .
Mode of Action
cis-Clopidogrel Glutathione Disulfide interacts with its target, the glutathione system, through a thiol-disulfide interchange . This interchange results in the formation of glutathione disulfide (GSSG), the oxidized form of glutathione . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment .
Biochemical Pathways
The action of cis-Clopidogrel Glutathione Disulfide affects the thiol redox buffer in the body, which is made up of GSH and its oxidized form, GSSG . This buffer is critical to many important cellular functions . Dysfunction or disruption of the redox buffer has been implicated in various diseases .
Pharmacokinetics
The pharmacokinetics of cis-Clopidogrel Glutathione Disulfide involve its transformation into an active metabolite (AM) by human liver microsomes (HLMs) . Among the ten thiol compounds tested, glutathione is most efficient in producing the AM at a rate of 167 pmoles AM/min/mg HLM .
Result of Action
The molecular and cellular effects of the action of cis-Clopidogrel Glutathione Disulfide include the prevention of excessive oxidation of the cellular environment . This is achieved through the scavenging action of GSH, which can be oxidized by reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-Clopidogrel Glutathione Disulfide. For instance, the presence of reactive oxygen species in the environment can lead to the oxidation of GSH, thereby affecting the action of cis-Clopidogrel Glutathione Disulfide .
Biochemical Analysis
Biochemical Properties
cis-Clopidogrel Glutathione Disulfide plays a crucial role in biochemical reactions, particularly in the context of oxidative stress and detoxification. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione reductase, an enzyme that reduces glutathione disulfide to its sulfhydryl form, glutathione. This interaction is essential for maintaining cellular redox balance. Additionally, cis-Clopidogrel Glutathione Disulfide can interact with glutathione S-transferases, which facilitate the conjugation of glutathione to various electrophilic compounds, aiding in their detoxification .
Cellular Effects
The effects of cis-Clopidogrel Glutathione Disulfide on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage. By modulating this pathway, cis-Clopidogrel Glutathione Disulfide can enhance the cellular response to oxidative stress . Furthermore, it can impact the expression of genes involved in detoxification processes, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, cis-Clopidogrel Glutathione Disulfide exerts its effects through several mechanisms. It can bind to and inhibit enzymes such as cytochrome P450, which are involved in drug metabolism. This inhibition can alter the metabolic fate of various compounds within the cell. Additionally, cis-Clopidogrel Glutathione Disulfide can induce the formation of mixed disulfides with protein thiols, leading to changes in protein function and activity. These interactions can result in the activation or inhibition of specific signaling pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Clopidogrel Glutathione Disulfide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-Clopidogrel Glutathione Disulfide is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species. Long-term exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of cis-Clopidogrel Glutathione Disulfide vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant defenses and improve detoxification processes. At high doses, it may exhibit toxic effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of cis-Clopidogrel Glutathione Disulfide are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
cis-Clopidogrel Glutathione Disulfide is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase and glutathione S-transferases, which play key roles in maintaining redox balance and detoxification. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, cis-Clopidogrel Glutathione Disulfide can affect the metabolism of other drugs by inhibiting cytochrome P450 enzymes .
Transport and Distribution
The transport and distribution of cis-Clopidogrel Glutathione Disulfide within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported into cells via glutathione transporters, which facilitate its uptake and distribution. Once inside the cell, cis-Clopidogrel Glutathione Disulfide can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of cis-Clopidogrel Glutathione Disulfide is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. In the mitochondria, cis-Clopidogrel Glutathione Disulfide can influence mitochondrial function and redox balance, contributing to its overall cellular effects .
Properties
CAS No. |
1118605-95-0 |
|---|---|
Molecular Formula |
C26H33ClN4O10S4 |
Molecular Weight |
661.14 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
L-γ-Glutamyl-3-[[3-(carboxymethylene)-1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-piperidinyl]dithio]-L-alanyl-glycine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


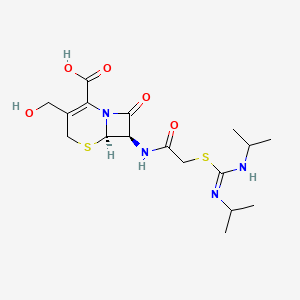
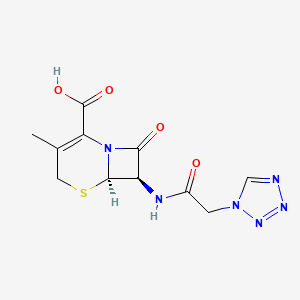
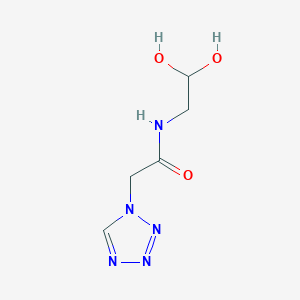
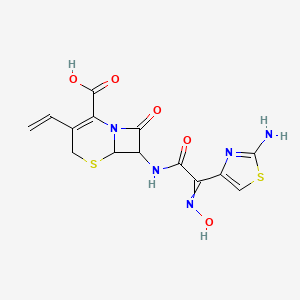
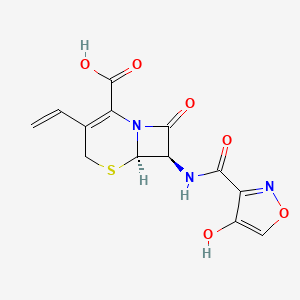
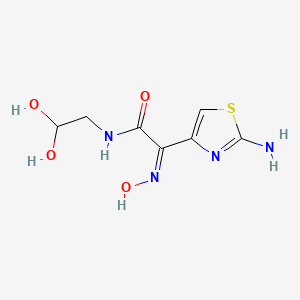
![(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B601282.png)
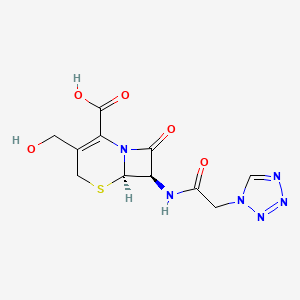
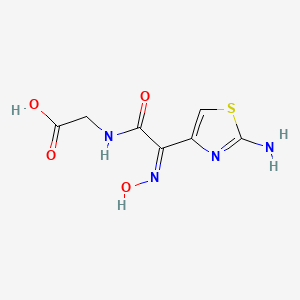
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601290.png)
